3,4-Bis(trichloromethoxy)benzoyl chloride
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Overview
Description
3,4-Bis(trichloromethoxy)benzoyl chloride is an organic compound characterized by the presence of two trichloromethoxy groups attached to a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trichloromethoxy)benzoyl chloride typically involves the reaction of 3,4-dihydroxybenzoyl chloride with trichloromethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the trichloromethoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control, solvent selection, and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(trichloromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,4-Bis(trichloromethoxy)benzoic acid.
Reduction: The trichloromethoxy groups can be reduced under specific conditions to form corresponding methoxy derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acidic or Basic Conditions: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Product: 3,4-Bis(trichloromethoxy)benzoic acid.
Reduction Products: Methoxy derivatives of the original compound.
Scientific Research Applications
3,4-Bis(trichloromethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichloromethoxy groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloride group.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(trichloromethoxy)benzoyl chloride involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products. The trichloromethoxy groups also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoyl chloride: Similar in structure but with trifluoromethyl groups instead of trichloromethoxy groups.
4-(Trifluoromethyl)benzoyl chloride: Contains a single trifluoromethyl group and is used in similar applications.
Uniqueness: 3,4-Bis(trichloromethoxy)benzoyl chloride is unique due to the presence of two trichloromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs with trifluoromethyl groups. This makes it particularly useful in specific synthetic applications where these properties are desired.
Properties
IUPAC Name |
3,4-bis(trichloromethoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl7O3/c10-7(17)4-1-2-5(18-8(11,12)13)6(3-4)19-9(14,15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQDJQQUHSOPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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